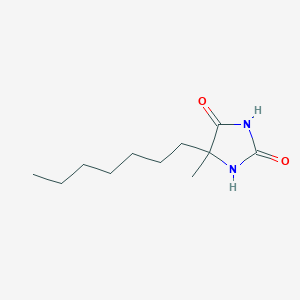

3-氨基-n-苄基丙酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-n-benzylpropanamide often involves complex reactions, including direct acylation, amination, and catalytic reactions. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a method that might be applicable or analogous to synthesizing 3-Amino-n-benzylpropanamide (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Amino-n-benzylpropanamide has been studied through techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's behavior and reactivity. For example, crystal structure analysis of similar compounds has helped in understanding the optimized molecular structure and its experimental agreement, offering a basis for analyzing 3-Amino-n-benzylpropanamide's structure (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives provide valuable insights into their reactivity and functional group interactions. Studies have shown various reactions, including amine exchange, cyclization, and transmetalation, which are crucial for modifying the compound's structure and enhancing its properties. Such reactions are indicative of the versatility and reactivity of benzamide compounds, relevant to understanding 3-Amino-n-benzylpropanamide (Nnamonu et al., 2013).

科学研究应用

抑制Poly(ADP-Ribose)合成

- 3-氨基苯甲酰胺,3-氨基-n-苄基丙酰胺的衍生物,已被确认为聚腺苷二磷酸核糖合成的抑制剂。这种抑制作用可能影响各种细胞过程,包括细胞存活、葡萄糖代谢和DNA合成 (Milam & Cleaver, 1984)。

缺血/再灌注损伤中的肾脏保护

- 对大鼠的研究表明,3-氨基苯甲酰胺可以显著减少因缺血/再灌注引起的肾脏损伤。这种保护作用被归因于其减少氧化和亚硝酸盐应激的能力 (Oztaş等,2009)。

食品和饮料应用的毒理学评估

- 对3-氨基-n-苄基丙酰胺的特定衍生物进行了食品和饮料应用的安全性评估,显示出最小的氧化代谢和无致突变的担忧 (Arthur et al., 2015)。

抗菌活性

- 苯甲酰胺衍生物,包括与3-氨基-n-苄基丙酰胺相关的化合物,已经表现出对各种细菌菌株的抗菌活性,暗示了潜在的药用应用 (Mobinikhaledi et al., 2006)。

抑制血管内皮生长因子受体-2

- 与3-氨基-n-苄基丙酰胺密切相关的取代苯甲酰胺已被确认为血管内皮生长因子受体-2的抑制剂,表明其在癌症治疗中的潜力 (Borzilleri et al., 2006)。

预防食道损伤

- 3-氨基苯甲酰胺已显示出在预防大鼠食道腐蚀性损伤后的食道损伤和狭窄形成中的有效性,表明其潜在的治疗应用 (Guven et al., 2008)。

安全和危害

The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

属性

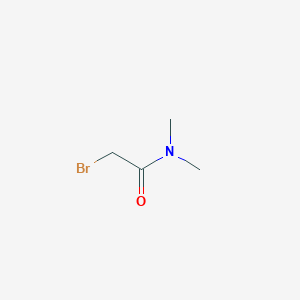

IUPAC Name |

3-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJKQHPTZJRELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285499 | |

| Record name | 3-amino-n-benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n-benzylpropanamide | |

CAS RN |

64018-20-8 | |

| Record name | NSC42061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n-benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)